4-Chromanone

Catalog No.
S577669
CAS No.
491-37-2
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chromanone

CAS Number

491-37-2

Product Name

4-Chromanone

IUPAC Name

2,3-dihydrochromen-4-one

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2

InChI Key

MSTDXOZUKAQDRL-UHFFFAOYSA-N

SMILES

C1COC2=CC=CC=C2C1=O

Synonyms

2,3-Dihydro-4-benzopyranone; 2,3-Dihydro-4H-1-benzopyran-4-one; 2,3-Dihydro-4H-chromen-4-one; Chromanone; NSC 174058

Canonical SMILES

C1COC2=CC=CC=C2C1=O

The exact mass of the compound 4-Chromanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174058. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chromanone is a bicyclic oxygen-containing heterocyclic ketone that serves as a foundational building block for flavonoids, homoisoflavonoids, and pharmaceutically active chroman derivatives [1]. Characterized by a benzene ring fused to a saturated six-membered pyranone ring, it provides a unique electronic environment compared to fully carbocyclic analogs. For procurement and process chemistry, its value lies in the dual reactivity of the C-4 carbonyl group and the adjacent C-3 position, enabling highly stereoselective reductions, ring expansions, and condensation reactions [2]. The presence of the ether oxygen (O-1) significantly alters the electron density and conformational flexibility of the ring, making 4-chromanone a preferred precursor for synthesizing chiral chromanols, specialized bicyclic lactams, and highly reactive Michael acceptors in drug discovery workflows [3].

Research Fit

Medicinal chemistry scaffold: Saturated benzopyran core for lead optimization and focused library synthesis.
Distinct reactivity: Saturated C2–C3 bond differentiates 4-chromanone from chromone in reactivity and target engagement.
Building block: Used in synthesis of flavonoids, isoflavanones, and enzyme inhibitor candidates.

Substituting 4-chromanone with its carbocyclic analog, 1-tetralone, or its unsaturated analog, chromone, fundamentally alters downstream reaction pathways and product profiles [1]. The O-1 heteroatom in 4-chromanone exerts a strong resonance electronic effect that dictates regioselectivity in ring-expansion reactions and enhances the electrophilicity of derived exocyclic double bonds [2]. Furthermore, in asymmetric catalysis and biocatalytic amination, the oxygen atom provides crucial coordination and conformational properties that 1-tetralone lacks, often resulting in dramatic differences in conversion rates and enantiomeric excess [3]. Using chromone instead of 4-chromanone introduces a conjugated double bond that shifts reactivity toward different nucleophilic addition pathways, rendering these analogs strictly non-interchangeable for target-oriented synthesis.

Substitution Risk

Saturated C2–C3 bond alters reactivity and target engagement; 4-chromanone and chromone cores may not be interchangeable without SAR re-evaluation.
Opposite functional effects in immune assays reported: 4-chromanone derivatives suppress while chromone derivatives enhance cGAMP-induced responses, requiring scaffold-specific validation.

Enantioselectivity and Catalyst Economy in Asymmetric Hydrogenation

In transition-metal-catalyzed asymmetric hydrogenation, the presence of the heteroatom in 4-chromanone leads to significantly higher reactivity and enantioselectivity compared to carbocyclic analogs. When subjected to hydrogenation using a MsDPEN–Cp*Ir catalyst under 15 atm H2 at 60 °C, 4-chromanone achieved a 99% enantiomeric excess (ee) with a substrate-to-catalyst (S/C) ratio of 5000 [1]. In direct contrast, 1-tetralone under similar conditions but a much lower S/C ratio of 500 yielded the corresponding alcohol with only 93% ee and an 88% chemical yield [1].

Evidence DimensionEnantiomeric excess (ee) and catalytic efficiency
Target Compound Data4-Chromanone: 99% ee at S/C = 5000
Comparator Or Baseline1-Tetralone: 93% ee and 88% yield at S/C = 500
Quantified Difference4-Chromanone achieves higher ee (99% vs 93%) while requiring 10-fold less catalyst (S/C 5000 vs 500).
ConditionsMsDPEN–Cp*Ir catalyst, 15 atm H2, 60 °C, 24 h.

For process chemists synthesizing chiral building blocks, 4-chromanone offers superior atom economy and near-perfect enantioselectivity, drastically reducing expensive transition-metal catalyst costs.

Divergent Bioactivity
Class-level
4-Chromanone Suppresses cGAMP-induced immune response
Chromone Enhances cGAMP-induced immune response
Functional assay endpoint context differs
ISRE assay; opposite effects reported

Regioselectivity in Schmidt Ring-Expansion Reactions

The ethereal oxygen in 4-chromanone dictates the migratory aptitude during Schmidt reactions, leading to different major products compared to 1-tetralone. When 4-chromanone is reacted under Schmidt conditions using concentrated hydrochloric or sulfuric acid, the alkyl-migration lactam is the major product (up to 78% yield) [1]. Conversely, the Schmidt reaction of 1-tetralone using concentrated sulfuric acid predominantly yields the aryl-migration lactam (75% isolated yield)[1].

Evidence DimensionMajor product regioselectivity (migratory aptitude)
Target Compound Data4-Chromanone: Alkyl-migration lactam is the major product
Comparator Or Baseline1-Tetralone: Aryl-migration lactam is the major product (75% yield in H2SO4)
Quantified DifferenceComplete reversal of regioselectivity from aryl-migration (1-tetralone) to alkyl-migration (4-chromanone).
ConditionsSchmidt reaction using concentrated H2SO4 or HCl.

Buyers targeting specific bicyclic lactam scaffolds must select 4-chromanone to access the alkyl-migration product, as substituting with 1-tetralone yields the wrong structural isomer.

Antibacterial MIC
Reported
MIC 0.39 µg/mL against MRSA (most active derivative)
Supports antimicrobial screening context
Single derivative; SAR context

Conversion Efficiency in Biocatalytic Reductive Amination

In biocatalytic workflows employing ω-transaminases (ωTAs) for the synthesis of chiral amines, 4-chromanone demonstrates superior substrate suitability over 1-tetralone. Studies utilizing various (S)- and (R)-selective ωTAs showed that while 1-tetralone generally led to low conversions, 4-chromanone was transformed with significantly higher conversion rates and perfect stereoselectivity (ee > 99%) using enzymes such as VF-, PD-, and BM-ωTA [1].

Evidence DimensionBiocatalytic conversion and stereoselectivity
Target Compound Data4-Chromanone: High conversion, >99% ee
Comparator Or Baseline1-Tetralone: Low conversion under identical enzymatic conditions
Quantified Difference4-Chromanone provides viable, high-conversion access to chiral amines where 1-tetralone fails to react efficiently.
Conditionsω-transaminases (e.g., VF-ωTA), alanine as amine donor, 30 °C, 24 h.

For green chemistry and biocatalysis applications, 4-chromanone is a highly processable substrate, whereas 1-tetralone causes workflow bottlenecks due to poor enzymatic recognition.

QSAR Model
Class-level
R² = 0.854 (linear regression), neural network correlation 0.983
Supports computational screening context
34-compound training set; antifungal activity

Electrophilicity and Thiol Reactivity of Derived Chalcone Analogs

Derivatives of 4-chromanone exhibit drastically enhanced reactivity toward cellular thiols compared to their 1-tetralone counterparts, a critical factor for designing covalent drugs. In non-enzyme catalyzed Thia-Michael reactions with reduced glutathione (GSH) at pH 8.0, benzylidene derivatives of 4-chromanone showed much higher thiol reactivity than the respective carbocyclic tetralones[1]. This chemical reactivity translates to biological efficacy, with the 4-chromanone derivative exhibiting a >50-fold increase in in vitro cancer cell cytotoxicity compared to the 1-tetralone analog [1].

Evidence DimensionThiol reactivity and in vitro cytotoxicity (IC50)
Target Compound Data4-Chromanone derivative: High GSH reactivity, high cytotoxicity
Comparator Or Baseline1-Tetralone derivative: Low GSH reactivity, >50-fold lower cytotoxicity
Quantified Difference>50-fold increase in cytotoxicity for the 4-chromanone analog, driven by enhanced electrophilicity.
ConditionsThia-Michael reaction with GSH at pH 8.0; in vitro cytotoxicity against Molt 4/C8 and CEM T-lymphocytes.

Medicinal chemists must procure 4-chromanone to synthesize highly reactive Michael acceptors, as the 1-tetralone core fails to provide the necessary electrophilicity for target engagement.

Physicochemical Profile
Reported
4-Chromanone Mp 36.5 °C, density 1.196 g/cm³
Chromone Mp 59.0 °C, density 1.248 g/cm³
Formulation and purification context may differ
Melting point and density differences require re-optimization
Patent Density
Class-level
Top 3 companies hold 53.6% of 153 analyzed patents
Reported commercial interest context
Patent analysis; market landscape

Synthesis of Chiral Chromanols and Active Pharmaceutical Ingredients (APIs)

Due to its near-perfect enantioselectivity and high reactivity in asymmetric hydrogenation, 4-chromanone is the optimal starting material for producing chiral chromanols, which are key intermediates for cardiovascular and anti-inflammatory drugs[1].

Development of Covalent Inhibitors and Chalcone Analogs

Leveraging the high thiol reactivity of its exocyclic derivatives, 4-chromanone is prioritized over 1-tetralone in medicinal chemistry programs targeting covalent modification of cysteine residues in cancer cell lines [2].

Biocatalytic Production of Chiral Amines

4-Chromanone's excellent compatibility with ω-transaminases makes it an ideal substrate for the green, enzymatic synthesis of enantiopure chromanamines, avoiding the low conversions associated with carbocyclic analogs [3].

Regioselective Synthesis of Bicyclic Lactams

For the production of specific alkyl-migration bicyclic lactams via the Schmidt reaction, 4-chromanone is strictly required, as it directs the ring expansion differently than 1-tetralone[4].

Application Fit

Application
Selection Property
Validation Focus
Antimicrobial screening studies (MRSA)
Scaffold-based SAR profiles
MIC and strain-panel endpoints
Fungicide discovery studies (QSAR-guided)
QSAR model applicability
Model predictive performance review
Synthesis of flavonoids and saturated heterocycles
Saturated benzopyran reactivity
Reaction and purification protocol review
cGAS-STING pathway research
Immune response assay context
Functional assay endpoint interpretation

XLogP3

1.4

Melting Point

36.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

491-37-2

Wikipedia

Chroman-4-one
4-Chromanone

General Manufacturing Information

4H-1-Benzopyran-4-one, 2,3-dihydro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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